molecular formula C25H20FN3O B2452894 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-89-5

3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2452894
CAS No.: 901004-89-5
M. Wt: 397.453
InChI Key: GFFBFGPQHXIGPY-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

The synthesis of 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Doebner–von Miller reaction is a well-known method for synthesizing quinoline derivatives . This reaction typically involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts.

Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .

For example, oxidation of the compound can lead to the formation of quinoline N-oxides, which are valuable intermediates in organic synthesis. Reduction reactions can yield dihydroquinoline derivatives, which have different chemical and biological properties. Substitution reactions, such as halogenation, can introduce functional groups that modify the compound’s reactivity and application .

Scientific Research Applications

3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

In synthetic organic chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it suitable for various chemical transformations, including cross-coupling reactions and cycloadditions .

In industrial chemistry, the compound is explored for its potential use in the development of new materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.

In antimicrobial research, the compound may disrupt the integrity of bacterial cell membranes or inhibit the synthesis of essential bacterial proteins, leading to the death of the microorganisms .

Comparison with Similar Compounds

3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline derivatives, such as 4-quinolone and its analogs . While all these compounds share a common quinoline core, their unique substituents confer different chemical and biological properties.

For example, 4-quinolone is widely used as an antibacterial agent, while this compound is studied for its broader range of applications, including anticancer and anti-inflammatory activities . The presence of the pyrazolo[4,3-c] ring system in the latter compound adds to its structural complexity and potential for diverse interactions with biological targets.

Properties

IUPAC Name

3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-3-16-4-6-17(7-5-16)24-22-15-27-23-13-12-20(30-2)14-21(23)25(22)29(28-24)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFBFGPQHXIGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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